7-Methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives are a novel class of small molecules being investigated for their potential as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically BRD4 [, , , ]. These proteins are epigenetic readers that play a crucial role in gene transcription and are implicated in various diseases, including cancer [].
7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives exert their biological activity by binding to the bromodomains of BET proteins, specifically BRD4 [, , , ]. This binding event disrupts the interaction between BRD4 and acetylated lysine residues on histones, ultimately leading to the downregulation of downstream target genes involved in cell growth and proliferation.
The primary application of 7-methylimidazo[1,5-a]pyrazin-8(7H)-one derivatives lies in developing novel therapeutic agents for diseases where BRD4 is implicated, most notably cancer []. These molecules have shown promising antitumor activity in preclinical studies, particularly in pancreatic cancer models []. By inhibiting BRD4, these compounds can potentially disrupt the aberrant gene expression patterns driving tumor growth and survival.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: